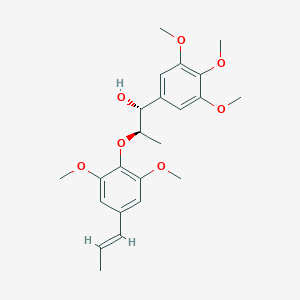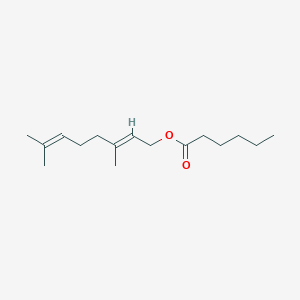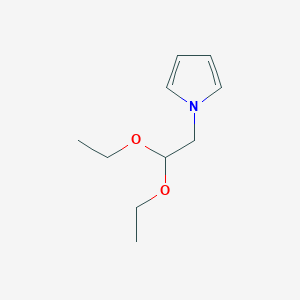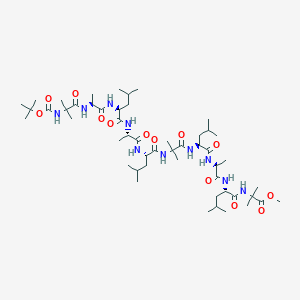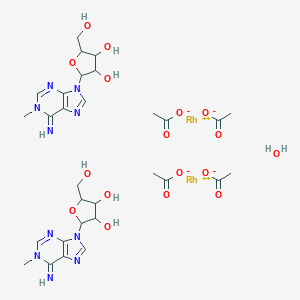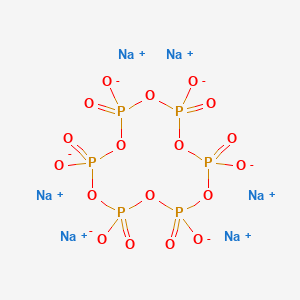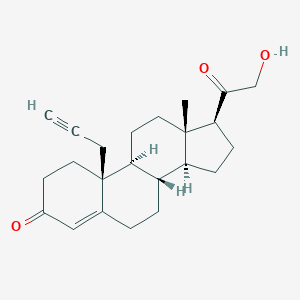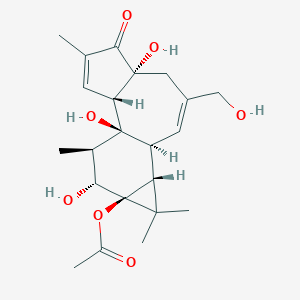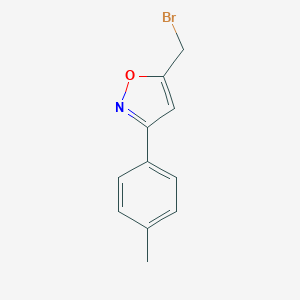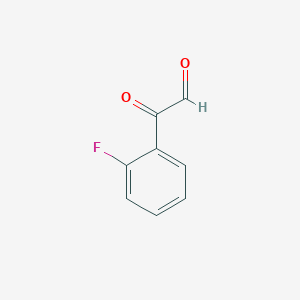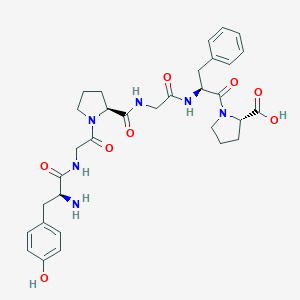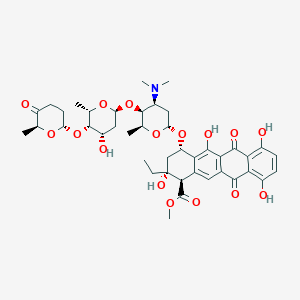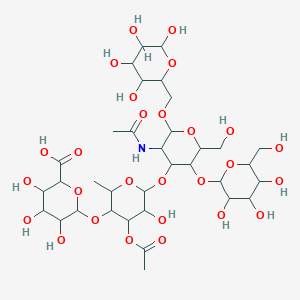
Capsular polysaccharides K87
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsular polysaccharides (CPSs) are complex carbohydrates that are present on the surface of many bacteria. They are important virulence factors and play a critical role in the pathogenesis of bacterial infections. Capsular polysaccharides K87 is a type of CPS that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Capsular polysaccharides K87 works by inducing an immune response in the body. When the CPS is injected into the body, it is recognized by the immune system as a foreign substance. This triggers the production of antibodies that specifically target the CPS. These antibodies can then bind to the CPS on the surface of bacterial cells, preventing them from causing infection.
Biochemische Und Physiologische Effekte
Capsular polysaccharides K87 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, which are important signaling molecules involved in the immune response. Additionally, CPS K87 has been shown to enhance the activity of phagocytic cells, which are responsible for engulfing and destroying bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPS K87 in lab experiments is its ability to induce a strong immune response. This makes it an ideal tool for studying the immune system and its response to bacterial infections. However, one limitation of using CPS K87 is its potential variability in terms of purity and potency, which can affect the reproducibility of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on capsular polysaccharides K87. One area of interest is the development of new vaccines that target multiple bacterial pathogens. Additionally, there is a need for further research on the mechanisms of action of CPS K87 and its effects on the immune system. Finally, there is a need for the development of new methods for the synthesis and purification of CPS K87, which could improve its effectiveness as a vaccine and diagnostic tool.
Conclusion:
Capsular polysaccharides K87 is an important tool for studying the immune system and its response to bacterial infections. It has many potential applications in the development of new vaccines and diagnostic tools. Further research is needed to fully understand the mechanisms of action of CPS K87 and its effects on the immune system.
Synthesemethoden
Capsular polysaccharides K87 can be synthesized using a variety of methods. One common method is the extraction of the CPS from bacterial cultures followed by purification using various chromatographic techniques. Another method involves the chemical synthesis of the CPS using a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Capsular polysaccharides K87 has been extensively studied for its potential use as a vaccine against bacterial infections. It has been shown to induce a strong immune response and provide protection against a variety of bacterial pathogens. Additionally, CPS K87 has been used as a diagnostic tool for the detection of bacterial infections.
Eigenschaften
CAS-Nummer |
130815-82-6 |
|---|---|
Produktname |
Capsular polysaccharides K87 |
Molekularformel |
C34H55NO27 |
Molekulargewicht |
909.8 g/mol |
IUPAC-Name |
6-[6-[5-acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H55NO27/c1-7-24(59-33-22(48)18(44)19(45)28(62-33)29(50)51)27(55-9(3)39)23(49)34(54-7)61-26-13(35-8(2)38)31(53-6-12-15(41)16(42)20(46)30(52)56-12)58-11(5-37)25(26)60-32-21(47)17(43)14(40)10(4-36)57-32/h7,10-28,30-34,36-37,40-49,52H,4-6H2,1-3H3,(H,35,38)(H,50,51) |
InChI-Schlüssel |
XKFBVTGNPULLMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonyme |
capsular polysaccharides K87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



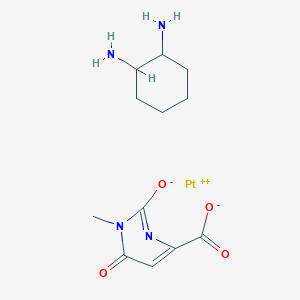
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
